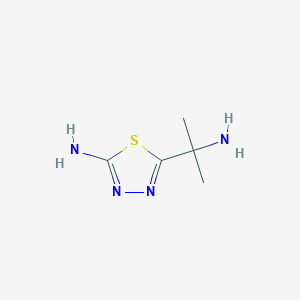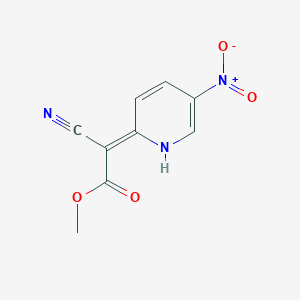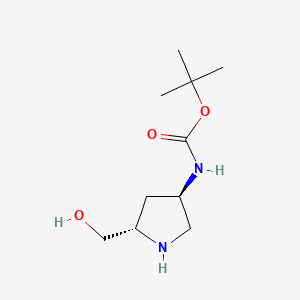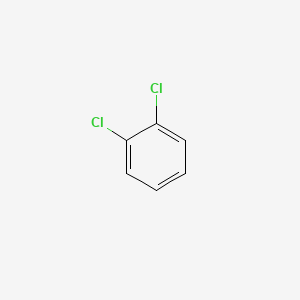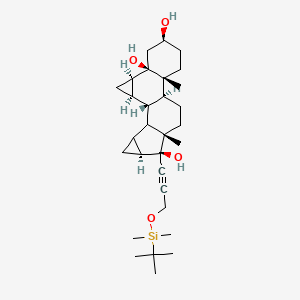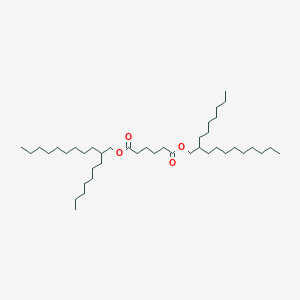
D-Valganciclovir Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of D-Valganciclovir Hydrochloride involves several key steps starting from ganciclovir. A notable method involves tritylation to protect amino and one hydroxyl group of ganciclovir, followed by condensation with N-benzyloxycarbonyl-L-valine. The process includes detritylation, acidification, hydrogenation to debenzyloxycarbonylation, and crystallization in aqueous isopropanol, yielding an overall yield of 34% (Zhao Shi-ku, 2015). Another approach describes a concise and efficient synthesis without involving protection-deprotection sequences, utilizing (2S)azido-3-methylbutyric acid as a masked L-valine equivalent (K. S. Babu, 2011).
Molecular Structure Analysis
The molecular structure of D-Valganciclovir Hydrochloride involves a valyl ester linked to ganciclovir, enhancing its lipophilicity and oral bioavailability. This structure is pivotal in its conversion to ganciclovir upon hydrolysis, which is active against CMV infections.
Chemical Reactions and Properties
D-Valganciclovir Hydrochloride undergoes hydrolysis in the body to release ganciclovir, which then selectively inhibits the replication of viral DNA by competitive inhibition of viral DNA polymerases and incorporation into the viral DNA chain, causing termination. The synthesis process involves selective hydrolysis, condensation, and hydrogenation reactions to achieve the final product with high purity and the desired diastereomeric ratio as per the US pharmacopeia (Xu Ta, 2014).
科学的研究の応用
Nanosensor Development for Valganciclovir Detection
A study by Doğan-Topal et al. (2013) explored the use of multi-walled carbon nanotubes in electrodes for sensitive detection of valganciclovir in pharmaceuticals. The research highlighted the potential for developing advanced sensors to detect and measure valganciclovir levels, demonstrating the drug's electrochemical properties.
Synthesis and Characterization of Congeners
In the study by Babu et al. (2013), the synthesis of valganciclovir hydrochloride congeners was investigated. This research is crucial for understanding the chemical properties of valganciclovir and its derivatives, which can lead to the development of new formulations or derivatives with potentially improved therapeutic properties.
Use in Pre-Emptive Therapy for Cytomegalovirus Infection
Allice et al. (2009) conducted a study, found in this paper, focusing on the use of valganciclovir as pre-emptive therapy for cytomegalovirus infection post-allogeneic stem cell transplantation. The study provides insights into the effectiveness of valganciclovir in preventing CMV infections in this high-risk group.
Drug Release from Polyester Thin Films
Research by Schaller et al. (2015) investigated the release of valganciclovir from polyester thin films. This study is significant for the development of new drug delivery systems, potentially improving the administration and effectiveness of valganciclovir in treating viral infections.
Stability and Degradation Analysis
A study by Sawant and Barge (2014) reported on the stability of valganciclovir, examining its degradation under various conditions. Understanding the stability of the drug is crucial for ensuring its efficacy and safety in pharmaceutical applications.
Interaction with DNA
The study by Shahabadi et al. (2018) explored the interaction of a Pt(II) complex containing valganciclovir with calf-thymus DNA. This research offers insights into the molecular interactions of valganciclovir, which could be relevant for understanding its mechanism of action and potential off-target effects.
Safety And Hazards
将来の方向性
Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .
特性
CAS番号 |
1393911-57-3 |
|---|---|
製品名 |
D-Valganciclovir Hydrochloride |
分子式 |
C₁₄H₂₃ClN₆O₅ |
分子量 |
390.82 |
同義語 |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



